(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide
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Overview
Description
The compound is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antibacterial, antimalarial, anti-inflammatory, and anticancer activity .
Synthesis Analysis
Chalcones are usually synthesized using the Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base .Molecular Structure Analysis
The molecular structure of similar compounds has been successfully synthesized and crystallized in the monoclinic system of P21/c space group . The unit cell dimensions are typically provided as part of the crystallographic data .Chemical Reactions Analysis
The chemical reactions of chalcones and their derivatives can be quite diverse, depending on the substituents present on the aromatic rings .Physical And Chemical Properties Analysis
The physical properties of similar compounds have been characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The chemical properties can be influenced by the substituents on the aromatic rings .Scientific Research Applications
Synthesis and Tuberculostatic Activity
- Tuberculostatic Activity of Pyrazine Derivatives : A study reported the synthesis of potentially tuberculostatic pyrazine derivatives, with compounds showing promising in vitro tuberculostatic activity, hinting at the potential for (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide to serve a similar purpose in tuberculosis treatment (Foks et al., 2005).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Applications : Novel N-arylpyrazole-containing compounds were synthesized and showed significant antimicrobial and antitumor activities. This underscores the potential pharmaceutical applications of structurally related compounds, including (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide, in treating various bacterial infections and cancers (Riyadh, 2011).
Material Science Applications
- Polymeric Materials : Research into soluble and curable aromatic polyamides containing phthalazinone moiety and terminal cyano groups demonstrated their use as processable and heat-resistant materials, suggesting potential material science applications for similar cyano-containing compounds (Yu et al., 2009).
Environmental and Photodegradation Studies
- Photodegradation Studies : The photodegradation of cyhalofop-butyl and its primary metabolite in water under different irradiation wavelengths was explored, highlighting the environmental impact and degradation pathways of fluoro and cyano-containing compounds, which could be relevant for assessing the environmental behavior of (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide (Pinna & Pusino, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4S/c20-16-8-6-13(7-9-16)18-15(10-14(11-21)19(22)25)12-24(23-18)17-4-2-1-3-5-17/h1-10,12H,(H2,22,25)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNDHCIRBOTPJZ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C(/C#N)\C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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